molecular formula C9H18S B13303075 (1-Methylcycloheptyl)methanethiol

(1-Methylcycloheptyl)methanethiol

Cat. No.: B13303075
M. Wt: 158.31 g/mol
InChI Key: DPEDTYLMSODDBR-UHFFFAOYSA-N
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Description

(1-Methylcycloheptyl)methanethiol is an organosulfur compound with the molecular formula C₉H₁₈S. It is a thiol, characterized by the presence of a sulfhydryl (-SH) group attached to a cycloheptyl ring substituted with a methyl group. Thiols are known for their strong and often unpleasant odors, and this compound is no exception. This compound is primarily used in research settings and has various applications in chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

(1-Methylcycloheptyl)methanethiol can be synthesized through several methods. One common approach involves the reaction of a cycloheptyl halide with thiourea, followed by hydrolysis to yield the desired thiol. The general reaction scheme is as follows:

  • Cycloheptyl Halide and Thiourea Reaction

    Cycloheptyl Halide+ThioureaCycloheptylthiouronium Salt\text{Cycloheptyl Halide} + \text{Thiourea} \rightarrow \text{Cycloheptylthiouronium Salt} Cycloheptyl Halide+Thiourea→Cycloheptylthiouronium Salt

  • Hydrolysis

    Cycloheptylthiouronium Salt+WaterThis compound+Ammonia\text{Cycloheptylthiouronium Salt} + \text{Water} \rightarrow \text{this compound} + \text{Ammonia} Cycloheptylthiouronium Salt+Water→this compound+Ammonia

Industrial Production Methods

Industrial production of this compound typically involves the reaction of cycloheptyl methyl ketone with hydrogen sulfide in the presence of a catalyst. This method is favored for its efficiency and scalability. The reaction conditions usually include elevated temperatures and pressures to facilitate the formation of the thiol.

Chemical Reactions Analysis

Types of Reactions

(1-Methylcycloheptyl)methanethiol undergoes various chemical reactions, including:

  • Oxidation

    • Oxidation of thiols typically leads to the formation of disulfides. For this compound, the reaction can be represented as:

      2This compound+[O](1-Methylcycloheptyl)methyldisulfide+Water2 \text{this compound} + [O] \rightarrow \text{(1-Methylcycloheptyl)methyldisulfide} + \text{Water} 2this compound+[O]→(1-Methylcycloheptyl)methyldisulfide+Water

  • Reduction

    • Reduction of disulfides back to thiols can be achieved using reducing agents such as sodium borohydride (NaBH₄).
  • Substitution

    • Thiols can undergo nucleophilic substitution reactions. For example, this compound can react with alkyl halides to form thioethers.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), iodine (I₂)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Solvents: Ethanol, methanol, dichloromethane

Major Products

    Disulfides: Formed through oxidation

    Thioethers: Formed through nucleophilic substitution

Scientific Research Applications

(1-Methylcycloheptyl)methanethiol has several applications in scientific research:

  • Chemistry

    • Used as a building block in organic synthesis.
    • Employed in the study of thiol-disulfide exchange reactions.
  • Biology

    • Investigated for its role in cellular redox processes.
    • Studied for its potential as a biomarker for certain diseases due to its presence in biological fluids.
  • Medicine

    • Explored for its potential therapeutic applications, particularly in targeting oxidative stress-related conditions.
  • Industry

    • Utilized in the production of sulfur-containing compounds.
    • Used as an odorant in natural gas for leak detection.

Mechanism of Action

The mechanism of action of (1-Methylcycloheptyl)methanethiol involves its interaction with various molecular targets and pathways:

  • Redox Reactions

    • The thiol group can undergo redox reactions, influencing cellular redox balance.
    • It can act as an antioxidant by scavenging reactive oxygen species (ROS).
  • Enzymatic Interactions

    • Interacts with enzymes involved in sulfur metabolism, such as methanethiol oxidase.
    • Modulates the activity of enzymes through thiol-disulfide exchange reactions.

Comparison with Similar Compounds

Similar Compounds

    Methanethiol (CH₃SH): The simplest thiol, known for its strong odor.

    Ethanethiol (C₂H₅SH): Commonly used as an odorant in natural gas.

    1-Butanethiol (C₄H₉SH): Used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

(1-Methylcycloheptyl)methanethiol is unique due to its cycloheptyl ring structure, which imparts distinct chemical and physical properties compared to simpler thiols. Its larger molecular size and ring structure can influence its reactivity and interactions with other molecules, making it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C9H18S

Molecular Weight

158.31 g/mol

IUPAC Name

(1-methylcycloheptyl)methanethiol

InChI

InChI=1S/C9H18S/c1-9(8-10)6-4-2-3-5-7-9/h10H,2-8H2,1H3

InChI Key

DPEDTYLMSODDBR-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCCC1)CS

Origin of Product

United States

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